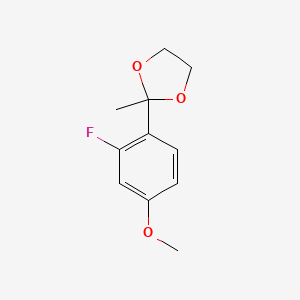
ethyl 5-(2-methoxyphenyl)pent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound ethyl 5-(2-methoxyphenyl)pent-4-enoate, also known by its chemical name, is a compound of interest in various scientific fields. It is recognized for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Méthodes De Préparation
The preparation of ethyl 5-(2-methoxyphenyl)pent-4-enoate involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes include:
Step 1: Initial reactants are combined under controlled conditions to form an intermediate compound.
Step 2: The intermediate undergoes further reactions, often involving catalysts and specific temperature and pressure conditions, to yield the final product.
Industrial Production: Large-scale production typically involves optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
ethyl 5-(2-methoxyphenyl)pent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Major Products: The products formed depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original compound
Applications De Recherche Scientifique
ethyl 5-(2-methoxyphenyl)pent-4-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of ethyl 5-(2-methoxyphenyl)pent-4-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
ethyl 5-(2-methoxyphenyl)pent-4-enoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those listed in PubChem and other chemical databases.
Uniqueness: this compound may exhibit unique reactivity, stability, or biological activity compared to its analogs, making it particularly valuable for specific applications .
Propriétés
Numéro CAS |
90122-54-6 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl 5-(2-methoxyphenyl)pent-4-enoate |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(15)11-7-5-9-12-8-4-6-10-13(12)16-2/h4-6,8-10H,3,7,11H2,1-2H3 |
Clé InChI |
HBGTYFKIILIOQS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC=CC1=CC=CC=C1OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Benzyl-7-isopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B8554469.png)
![4-Chlorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B8554487.png)

![3-[7-(2,4-Dimethoxy-phenyl)-2,3-dihydro-[1,4]thiazepin-5-yl]-4-hydroxy-6-methyl-pyran-2-one](/img/structure/B8554506.png)

![Benzamide,n-[4-(acetylamino)-2,6-dichlorophenyl]-3-(cyclopentyloxy)-4-methoxy-](/img/structure/B8554515.png)
![4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B8554527.png)

![N-[(R)-Tetrahydro-2,5-dioxofuran-3-yl]acetamide](/img/structure/B8554534.png)

